2-Methyl-1,4-dihydronaphthalene

Birch reduction regioselective synthesis 2-methylnaphthalene reduction

2-Methyl-1,4-dihydronaphthalene (CAS 2717-43-3, C₁₁H₁₂, MW 144.21 g/mol) is a partially hydrogenated methylnaphthalene derivative belonging to the 1,4-dihydronaphthalene class. It is characterized by a fused bicyclic framework comprising a benzene ring and a cyclohexadiene ring bearing a methyl substituent at the 2-position (Δ²-isomer).

Molecular Formula C11H12
Molecular Weight 144.21 g/mol
CAS No. 2717-43-3
Cat. No. B1194961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-dihydronaphthalene
CAS2717-43-3
Synonyms2-methyl-1,4-dihydronaphthalene
Molecular FormulaC11H12
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC1=CCC2=CC=CC=C2C1
InChIInChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-6H,7-8H2,1H3
InChIKeyHAHRLHRPXWBZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,4-dihydronaphthalene (CAS 2717-43-3) Procurement-Specification Primer: Core Identity and Thermophysical Benchmarking


2-Methyl-1,4-dihydronaphthalene (CAS 2717-43-3, C₁₁H₁₂, MW 144.21 g/mol) is a partially hydrogenated methylnaphthalene derivative belonging to the 1,4-dihydronaphthalene class [1]. It is characterized by a fused bicyclic framework comprising a benzene ring and a cyclohexadiene ring bearing a methyl substituent at the 2-position (Δ²-isomer) [2]. The compound is listed in the NIST Chemistry WebBook and has critically evaluated thermophysical property recommendations available through the NIST/TRC Web Thermo Tables (WTT), including normal boiling temperature, critical parameters, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity [3]. These authoritative datasets establish a procurement-grade baseline for quality assurance and experimental reproducibility.

Why Generic 2-Methyl-1,4-dihydronaphthalene Substitution Fails: Regioisomeric and Double-Bond Isomer Differentiation Risks


2-Methyl-1,4-dihydronaphthalene cannot be freely interchanged with its closest analogs — including 1-methyl-1,4-dihydronaphthalene (regioisomer), 2-methyl-3,4-dihydronaphthalene (double-bond isomer, CAS 2717-44-4), or 2-methylnaphthalene (fully aromatic) — because each exhibits distinct regioisomeric stability, synthetic selectivity, and thermophysical behavior. The Birch reduction of 2-methylnaphthalene yields exclusively the Δ²-isomer (2-methyl-1,4-dihydronaphthalene), whereas sodium/ethanol reduction produces a mixture dominated by the Δ¹-isomer (2-methyl-3,4-dihydronaphthalene) . In gas-phase crossed molecular beam reactions, the 2-methyl isomer forms at 97% yield from phenyl + isoprene, while the 1-methyl isomer forms at only 80% from phenyl + 1,3-pentadiene [1]. Physical properties also differ: the boiling point is 220.6 °C versus ~212 °C for the unsubstituted parent 1,4-dihydronaphthalene, and the density is 0.977 g/cm³ versus 1.01 g/cm³ . These distinctions carry direct consequences for synthetic route design, chromatographic purification, and procurement specification.

2-Methyl-1,4-dihydronaphthalene Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Matrix


Birch Reduction Regioselectivity: Exclusive Δ²-Isomer Formation for 2-Methyl-1,4-dihydronaphthalene vs. Mixed Products with Sodium/Ethanol Reduction

In the Birch reduction of 2-methylnaphthalene (Na in liquid NH₃ with ethanol as proton source), the reaction yields exclusively the Δ²-isomer — 2-methyl-1,4-dihydronaphthalene. In contrast, reduction of the same starting material with metallic sodium in ethanol gives a mixture of Δ¹- and Δ²-dihydro products in which the Δ¹-isomer (2-methyl-3,4-dihydronaphthalene) predominates . This demonstrates that the target compound's formation is reaction-condition-specific, not achievable through generic reduction protocols. For synthetic chemists requiring pure 2-methyl-1,4-dihydronaphthalene, Birch conditions are mandatory; simple sodium/ethanol reduction will deliver predominantly the undesired Δ¹-isomer.

Birch reduction regioselective synthesis 2-methylnaphthalene reduction

Gas-Phase Formation Efficiency: 97% Yield for 2-Methyl-1,4-dihydronaphthalene vs. 80% for 1-Methyl Isomer in Crossed Beam Reactions

In crossed molecular beam reactions of phenyl radicals (C₆H₅) with isoprene, RRKM calculations confirmed that 2-methyl-1,4-dihydronaphthalene is the dominant reaction product formed at a level of 97%. In a parallel system using 1,3-pentadiene as the diene partner, the 1-methyl-1,4-dihydronaphthalene isomer was formed at only 80% [1]. This 17-percentage-point differential reflects the higher thermodynamic and kinetic favorability of the 2-methyl substitution pattern in barrier-less radical addition/cyclization pathways. Researchers studying PAH formation mechanisms in combustion or astrochemical environments should select the 2-methyl isomer for experiments requiring the kinetically favored product, or the 1-methyl isomer where a less efficient pathway better represents the target system.

crossed molecular beams phenyl radical reactions PAH formation RRKM kinetics

Boiling Point Differentiation: 2-Methyl-1,4-dihydronaphthalene at 220.6 °C vs. 1,4-Dihydronaphthalene at ~212 °C — An ~8 °C Gap Actionable for Distillation Purity Specifications

2-Methyl-1,4-dihydronaphthalene has a reported normal boiling point of 220.6 ± 20.0 °C at 760 mmHg, while the unsubstituted parent compound 1,4-dihydronaphthalene (CAS 612-17-9) has a boiling point of approximately 211.5–212 °C . The approximately 8–9 °C elevation in boiling point upon methyl substitution is consistent with increased molecular weight (144.21 vs. 130.19 g/mol) and enhanced van der Waals interactions. This ~8 °C difference is sufficient for fractional distillation separation, enabling purity verification during procurement and post-synthetic workup. Additionally, the NIST/TRC Web Thermo Tables provide critically evaluated boiling temperature as a function of pressure (5.7 × 10⁻⁵ kPa to 3382.74 kPa), offering a full vapor-liquid equilibrium dataset for engineering-scale process design [1].

boiling point distillation thermophysical properties purification

Density and Enthalpy of Vaporization: Physical-Chemical Signatures Distinguishing 2-Methyl-1,4-dihydronaphthalene from Unsubstituted and Isomeric Analogs

The target compound has a reported density of 0.977–1.0 g/cm³ (calculated and ChemSpider values) and an enthalpy of vaporization of 43.8 ± 0.8 kJ/mol . By comparison, unsubstituted 1,4-dihydronaphthalene has a density of 1.01 g/cm³, and the double-bond isomer 2-methyl-3,4-dihydronaphthalene (CAS 2717-44-4) has a density of 0.977 g/cm³ — identical to the target compound, making density alone insufficient for isomer discrimination . However, the enthalpy of vaporization at 43.8 kJ/mol is distinctly measurable and, when combined with boiling point and the NIST WTT critically evaluated phase boundary pressure and liquid-density-as-function-of-temperature datasets, provides a multi-parameter fingerprint for compound identity verification [1]. The ChemBlink database reports a computed density of 0.977 g/cm³ and a boiling point of 220.584 °C for the target compound .

density enthalpy of vaporization thermophysical characterization quality control

Synthetic Intermediate Value: 2-Methyl-1,4-dihydronaphthalene as a Menadione (Vitamin K3) Precursor through Electrolytic Oxidation — Competitive Route vs. Alternative Starting Materials

Patent literature explicitly identifies 2-methyl-1,4-dihydronaphthalene as a strategic intermediate in the electrolytic production of menadione (Vitamin K3, 2-methyl-1,4-naphthoquinone). A patented process (JPH0971887A) describes the electrolysis of 1-methoxy-2-methylnaphthalene to produce 1,1,4-trimethoxy-2-methyl-1,4-dihydronaphthalene, which after deprotection and further electrolysis yields the target menadione [1]. The 2-methyl substitution pattern is critical: it pre-positions the methyl group at the correct location on the final naphthoquinone ring (position 2) without requiring post-oxidation rearrangement. This contrasts with routes starting from unsubstituted naphthalene or 1-methylnaphthalene, which would require additional methylation steps and risk generating mixed isomers. While quantitative yield comparisons across all competing routes are not uniformly available in open literature, the structural pre-organization inherent to the 2-methyl-1,4-dihydronaphthalene scaffold provides a rational basis for route selection.

menadione synthesis vitamin K3 precursor electrolytic oxidation fine chemical intermediate

High-Value Research and Industrial Application Scenarios for 2-Methyl-1,4-dihydronaphthalene (CAS 2717-43-3)


Regioselective Birch Reduction Product Standards for Synthetic Methodology Development

The exclusive formation of 2-methyl-1,4-dihydronaphthalene under Birch conditions (Na/NH₃/EtOH) — contrasted with the mixed Δ¹/Δ² product distribution from sodium/ethanol reduction — makes this compound an essential reference standard for laboratories developing or optimizing regioselective arene reduction methodologies . Researchers can use the compound as an authentic Δ²-isomer standard for GC-MS or NMR calibration when analyzing product mixtures from novel reduction protocols.

Combustion and Astrochemistry PAH Formation Modeling: Calibration Standard for Mass Spectrometric Product Analysis

The 97% formation yield of 2-methyl-1,4-dihydronaphthalene in the phenyl + isoprene crossed beam reaction, versus 80% for the 1-methyl isomer in the phenyl + 1,3-pentadiene system, positions this compound as a preferred calibration standard for quantitative mass spectrometric analysis of PAH growth products in combustion kinetics and astrochemical modeling studies [1]. Its higher formation efficiency ensures better signal-to-noise ratios in product quantification.

Menadione (Vitamin K3) Precursor Supply for Fine Chemical and Pharmaceutical Intermediate Manufacturing

Patented electrolytic oxidation routes explicitly utilize the 2-methyl-1,4-dihydronaphthalene scaffold as a key intermediate for menadione production [2]. The pre-installed 2-methyl group eliminates the need for post-oxidation methylation, reducing synthetic step count and avoiding mixed-isomer purification. Procurement of this compound is strategically warranted for kilo-lab and pilot-scale campaigns targeting 2-methyl-1,4-naphthoquinone derivatives.

Thermophysical Property Benchmarking for Dihydronaphthalene Class Compounds

The availability of critically evaluated thermophysical data (boiling point, density, enthalpy of vaporization, viscosity, thermal conductivity) through the NIST/TRC Web Thermo Tables makes 2-methyl-1,4-dihydronaphthalene a uniquely well-characterized member of the dihydronaphthalene class [3]. This dataset can serve as a benchmark for validating computational chemistry predictions (DFT, molecular dynamics) of methyl-substituted polycyclic hydrocarbons, and as a reference for engineering process simulations involving distillation or vapor-liquid equilibrium calculations.

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